molecular formula C24H28O2 B063655 Bexarotene CAS No. 166175-31-1

Bexarotene

カタログ番号: B063655
CAS番号: 166175-31-1
分子量: 348.5 g/mol
InChIキー: NAVMQTYZDKMPEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bexarotene (Targretin®) is a synthetic retinoid X receptor (RXR)-selective agonist approved by the FDA in 1999 for the treatment of cutaneous T-cell lymphoma (CTCL), particularly in refractory or persistent cases . As a rexinoid, it binds to RXR isoforms (α, β, γ), forming heterodimers with other nuclear receptors (e.g., PPARγ, LXR) to regulate gene expression involved in apoptosis, differentiation, and lipid metabolism .

準備方法

Synthetic Routes and Reaction Conditions: Bexarotene is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Photodegradation of Bexarotene

This compound can undergo photodegradation when exposed to UV irradiation, which may affect its cytotoxicity .

  • The photodegradation of this compound can be influenced by the presence of UV filters and photocatalysts like titanium dioxide or zinc oxide .
  • Photodegradation pathways involve hydroxylation of the tetrahydronaphthalene ring, leading to the formation of compounds like 7-hydroxy-bexarotene (BEXP-4) and 7-oxo-bexarotene (BEXP-3) . Further oxidation can lead to ring cleavage (BEXP-1) .
  • The presence of zinc oxide/titanium dioxide can promote the degradation of this compound by generating reactive oxygen species, resulting in oxidation of the compound .

Table 1: Degradation Products of this compound

CompoundRT [min]$$M+H+]Fragmentation Ions
BEXP-18.49425.1ESI(−): 304.8, 348.01 ESI(+): 218.1, 293.1, 305.2, 323.2, 339.2, 365.1, 381.1
BEXP-29.03351.2149.0, 229.2, 239.1, 253.1, 267.1, 281.1, 297.1
BEXP-39.11365.1149.0, 239.1, 253.1, 267.1, 281.1, 297.1
BEXP-49.48395.2247.1, 287.2, 315.2, 331.2, 349.2
This compound9.99349.2142.0, 227.2, 237.1, 251.1, 265.1, 279.1, 295.2

Reactions with Retinoid X Receptors (RXRs)

This compound selectively binds to and activates retinoid X receptor subtypes (RXR α, RXR β, RXR γ) .

  • Activated RXRs can form heterodimers with other receptors like retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs) .
  • These activated receptors act as transcription factors, which regulate the expression of genes involved in cellular differentiation and proliferation .

Other Reactions and Considerations

  • This compound is metabolized in the liver, primarily by cytochrome P450 3A4, leading to the formation of metabolites like 6- and 7-hydroxy-bexarotene and 6- and 7-oxo-bexarotene . These metabolites are active in in vitro assays of retinoid receptor activation .
  • This compound can impact cell death pathways in cancer cells, including pyroptosis, which involves caspase-4 activation and GSDME-related pathways .
  • This compound has been shown to suppress the primary nucleation reaction of amyloid-beta (Aβ42) peptides, which are associated with Alzheimer's disease . It may also block calcium-permeable ion channels formed by amyloid-beta peptides .

This information encapsulates the known chemical reactions of this compound, derived from a variety of research studies.

科学的研究の応用

Bexarotene has a wide range of scientific research applications, including:

作用機序

ベクサロテンは、レチノイドX受容体サブタイプ(RXR α、RXR β、RXR γ)に選択的に結合して活性化することによって効果を発揮します。これらの受容体は、遺伝子発現を調節するリガンド活性化転写因子として機能します。ベクサロテンによるRXRsの活性化は、細胞の増殖、分化、およびアポトーシスの調節につながります。皮膚T細胞リンパ腫の治療における正確な作用機序は完全には解明されていませんが、細胞の増殖と生存に関与する遺伝子の調節が関与しています .

類似化合物:

    レチノイン酸: ニキビや急性前骨髄球性白血病の治療に使用される別のレチノイド。

    イソトレチノイン: 重度のニキビや特定の種類の皮膚がんに使用されます。

    アリトレチノイン: 慢性手湿疹とカポジ肉腫に使用されます.

ベクサロテンの独自性: ベクサロテンは、レチノイドX受容体を選択的に活性化する点でユニークであり、これは主にレチノイン酸受容体を標的とする他のレチノイドとは異なります。この選択的活性化により、ベクサロテンは細胞の増殖と分化に関与する特定の経路を調節することができ、皮膚T細胞リンパ腫の治療に特に有効となっています .

類似化合物との比較

Mechanism of Action :

  • Induces apoptosis in CTCL cells by downregulating survivin, activating caspase-3, and cleaving PARP .
  • Upregulates tumor suppressor genes (e.g., ATF3, EGR3) via RXR-mediated transcription .
  • Reduces angiogenesis and metastasis by inhibiting endothelial cell growth and tumor cell migration .

Clinical Efficacy :

  • In phase II-III trials, oral bexarotene (300 mg/m²/day) achieved a 54% response rate in early-stage CTCL and 45–55% in advanced stages, with median response durations exceeding 299 days .
  • Common side effects include reversible hypertriglyceridemia (79% of patients), hypothyroidism (40%), and headache (47%) .

Beyond Oncology :

  • Repurposed for neurodegenerative diseases: Enhances β-amyloid clearance in Alzheimer’s models via RXR/PPARγ activation and promotes neuroprotection in ischemic stroke by modulating neutrophil polarization .

This compound’s limitations—notably metabolic toxicity and moderate potency—have driven the development of novel rexinoids. Below is a systematic comparison with structural analogs and functionally related compounds.

Structural Analogs and Modifications

Compound Structural Modification Key Findings vs. This compound Reference
A77 Hydroxyl substitution adjacent to carboxyl group 2.5-fold greater induction of ATF3/EGR3; superior CTCL antiproliferative activity
Compound 26 Isochroman core replacing tetrahydronaphthalene Comparable RXR docking score (-12.4 vs. -12.7 kcal/mol); similar EC50
Disila-bexarotene Silicon-for-carbon substitution Equivalent RXR agonism; potential improved pharmacokinetics
V-125 Undisclosed modifications 90% tumor burden reduction in breast cancer models; reduced toxicity

Pharmacodynamic Comparisons

  • EC50 Values :

    • This compound: ~10 nM (RXRα/β/γ) .
    • A75/A76 : Similar EC50 but enhanced gene induction .
    • Compound 18 : Lower EC50 (3.2 nM), suggesting higher RXR affinity .
  • Binding Affinity :

    • Compound 26 and this compound share critical RXR interactions (e.g., hydrophobic residues Ile268, Phe313) .

Transcriptional Activation Profiles

  • SREBP Promoter Activation: Compounds 3 and 9 reduce SREBP activation (vs. Compounds 5, 6, 8, 11, and 14 increase SREBP activation, correlating with hypertriglyceridemia risk .
  • Gene Regulation :

    • A77 induces ATF3 and EGR3 mRNA 2.5–3.0× more than this compound, enhancing tumor suppression .

Metabolic Stability and Toxicity

  • This compound Metabolites : 6-hydroxy-bexarotene (major metabolite) exhibits <10% RXR activity, minimizing off-target effects .
  • A77 : Hydroxyl substitution improves solubility (LogS similar to this compound) without increasing toxicity .
  • Compound 9 : Reduced SREBP activation may mitigate hypertriglyceridemia .

Clinical and Preclinical Efficacy

Parameter This compound A77 V-125
CTCL Response Rate 45–55% Preclinically superior N/A
Breast Cancer Limited benefit N/A 90% tumor reduction
Neuroprotection Yes Not studied Not studied
Key Toxicity Hypertriglyceridemia Similar profile Reduced incidence

生物活性

Bexarotene, a synthetic retinoid, is primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). It functions as a selective agonist for retinoid X receptors (RXR), which plays a crucial role in regulating gene expression involved in cell differentiation, apoptosis, and proliferation. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its effects through several biological pathways:

  • RXR Homodimerization : this compound binds to RXR, leading to homodimerization and subsequent activation of RXR response elements (RXRE) in target genes. This process modulates the expression of genes involved in apoptosis and cell cycle regulation .
  • Induction of Apoptosis : Studies indicate that this compound induces apoptosis in malignant T-cells from patients with CTCL. Specifically, it has been shown to trigger apoptosis in CD4+ T cells from patients with high tumor burdens .
  • Inhibition of Cytokine Production : this compound reduces the production of interleukin-4 (IL-4) by peripheral blood mononuclear cells, which is significant for managing inflammatory responses associated with CTCL .

Clinical Efficacy

This compound has demonstrated efficacy in various clinical studies:

  • Response Rates : In a multicenter phase II trial involving Japanese patients with CTCL, the overall response rate (ORR) was 53.8%, with a median time to response of 58 days. Notably, some patients maintained responses for over 1600 days .
  • Long-Term Safety : A long-term follow-up study indicated that while this compound is generally well-tolerated, common adverse effects include hypothyroidism (93.8% incidence) and hyperlipidemia. These effects were manageable with appropriate medical intervention .

Study 1: Efficacy in Advanced CTCL

A study assessed the efficacy of this compound in advanced-stage CTCL patients. Among 33 evaluable patients, 11 achieved a partial response (35% response rate), with a median progression-free survival (PFS) of 4.8 months .

Study 2: Combination Therapy

In another trial combining this compound with carboplatin for non-small cell lung cancer, the drug's ability to repress tumor proliferation was evaluated. The results indicated that this compound could enhance therapeutic outcomes when used alongside traditional chemotherapeutics .

Adverse Effects and Management

The adverse effects associated with this compound are significant but manageable:

Adverse EffectIncidence (%)Management Strategy
Hypothyroidism93.8Levothyroxine supplementation
Hypercholesterolemia77Dietary management and statins
Hypertriglyceridemia77Dietary management and fibrates

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Bexarotene’s mechanism of action as a retinoid X receptor (RXR) agonist?

  • Methodological Answer : Prioritize in vitro models (e.g., RXR-transfected cell lines) to isolate receptor-binding kinetics . For in vivo studies, murine models of cutaneous T-cell lymphoma (CTCL) are widely used to evaluate tumor regression and RXR pathway activation. Include controls for off-target effects by comparing results with RXR knockout models .

Q. How can researchers standardize protocols for this compound solubility and stability in preclinical studies?

  • Methodological Answer : Use dimethyl sulfoxide (DMSO) for stock solutions, ensuring concentrations ≤10% to avoid cellular toxicity. Validate stability via high-performance liquid chromatography (HPLC) under varying pH and temperature conditions. Document batch-specific variations in purity and storage conditions (e.g., -80°C for long-term stability) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For survival studies in animal models, Kaplan-Meier curves with log-rank tests are recommended .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in solid tumors versus hematological malignancies be resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis using PRISMA guidelines to identify heterogeneity sources (e.g., tumor microenvironment differences). Validate findings through in vivo comparative studies with standardized dosing regimens and endpoint definitions (e.g., RECIST criteria for solid tumors vs. lymph node biopsy for CTCL) .

Q. What strategies optimize this compound’s therapeutic index when combined with other retinoids or chemotherapy agents?

  • Methodological Answer : Use factorial design experiments to test interactions between this compound and co-administered drugs. Measure synergistic/antagonistic effects via combination index (CI) calculations (e.g., Chou-Talalay method). Prioritize pharmacokinetic profiling to assess drug-drug interactions (e.g., CYP450 enzyme modulation) .

Q. How can researchers address variability in RXR isoform selectivity across different tissue types?

  • Methodological Answer : Employ isoform-specific siRNA knockdown or CRISPR-Cas9-edited cell lines to isolate RXRα, β, and γ contributions. Validate selectivity via electrophoretic mobility shift assays (EMSAs) and co-crystallization studies. Cross-reference findings with tissue-specific RNA-seq datasets (e.g., GTEx Portal) .

Q. What methodologies best characterize this compound’s off-target effects on lipid metabolism pathways?

  • Methodological Answer : Integrate transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling in hepatocyte models. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify dysregulated lipid synthesis genes. Validate findings in hyperlipidemia-prone animal models (e.g., ApoE⁻/⁻ mice) .

Q. How do epigenetic modifications influence resistance mechanisms in this compound-treated CTCL patients?

  • Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) and ChIP-seq (H3K27ac) on longitudinal patient samples. Correlate methylation patterns with clinical response using Cox proportional hazards models. Validate candidate resistance genes via organoid-based drug screening .

Q. Data Analysis and Reproducibility

Q. What steps ensure reproducibility in this compound studies given batch-to-batch variability in commercial reagents?

  • Methodological Answer : Mandate third-party validation of compound purity (e.g., NMR, mass spectrometry) and include lot numbers in publications. Use internal reference standards (e.g., stable isotope-labeled this compound) for quantitative assays. Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Q. How can researchers reconcile discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodological Answer : Re-evaluate preclinical models for clinical translatability (e.g., patient-derived xenografts vs. cell-line-derived models). Apply PICO framework (Population, Intervention, Comparison, Outcome) to refine trial inclusion criteria. Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data .

特性

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVMQTYZDKMPEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040619
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water and slightly soluble in vegetable oils and ethanol, 1.49e-04 g/L
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bexarotene selectively binds with and activates retinoid X receptor subtypes. There are three subtypes in total: RXRα, RXRβ, RXRγ. The exact mechanism of action of bexarotene in the treatment of CTCL is unknown but the drug has activity in all clinical stages of CTCL., Bexarotene selectively binds and activates retinoid X receptor subtypes (RXR(alpha), RXR(beta), RXR(gamma)). RXRs can form heterodimers with various receptor partners such as retinoic acid receptors (RARs), vitamin D receptor, thyroid receptor, and peroxisome proliferator activator receptors (PPARs). Once activated, these receptors function as transcription factors that regulate the expression of genes that control cellular differentiation and proliferation. Bexarotene inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin. It also induces tumor regression in vivo in some animal models. The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Off-white to white powder

CAS No.

153559-49-0
Record name Bexarotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153559-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bexarotene [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153559490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bexarotene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00307
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bexarotene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747528
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bexarotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61RXM4375
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bexarotene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014452
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C
Record name BEXAROTENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7453
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

To a suspension of the ester 32 (0.058 g, 0.16 mmol) in 75% aqueous methanol (2 mL) was added one pellet of potassium hydroxide (0.1 g). The mixture was stirred at 70° C. for 1 h during which time the material dissolved. The solution was cooled to room temperature, acidified with 1N aqueous hydrochloric acid, and then extracted with 80% ethyl acetate/hexane. The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated to afford a white solid. Recrystallization from dichloromethane/hexane afforded the desired acid 33 as a white, crystalline solid (42 mg, 91%): m.p. 230°-231° C. The structure of the product was also confirmed using IR, 1H NMR and mass spectroscopy.
Name
Quantity
0.058 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bexarotene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bexarotene
Reactant of Route 3
Reactant of Route 3
Bexarotene
Reactant of Route 4
Reactant of Route 4
Bexarotene
Reactant of Route 5
Bexarotene
Reactant of Route 6
Reactant of Route 6
Bexarotene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。